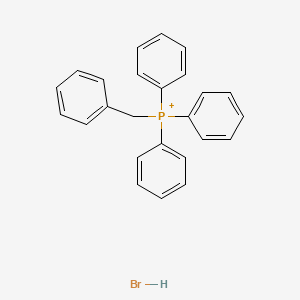![molecular formula C9H10N+ B12059842 methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
methylidyne[(1S)-1-phenylethyl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylidyne[(1S)-1-phenylethyl]azanium is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylidyne[(1S)-1-phenylethyl]azanium typically involves the reaction of a methylidyne radical with a phenylethylamine derivative. The reaction conditions often require a controlled environment to ensure the stability of the methylidyne radical, which is highly reactive. Common methods include photodissociation of precursor molecules to generate the methylidyne radical, followed by its reaction with the phenylethylamine derivative under low-temperature conditions to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale photodissociation processes using specialized equipment to generate the methylidyne radical in a controlled manner. The reaction is then carried out in a continuous flow reactor to ensure consistent production and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Methylidyne[(1S)-1-phenylethyl]azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Methylidyne[(1S)-1-phenylethyl]azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reactive intermediate in organic synthesis and as a model compound for studying radical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methylidyne[(1S)-1-phenylethyl]azanium involves its interaction with molecular targets through radical reactions. The compound’s highly reactive methylidyne group can insert into chemical bonds, leading to the formation of new products. The molecular pathways involved include radical addition and abstraction reactions, which are facilitated by the compound’s unique electronic structure .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methylidyne[(1S)-1-phenylethyl]azanium include:
Methylidyne radical (CH): A simpler form of the compound with a single hydrogen atom bonded to a carbon atom.
Methylene (CH2): Another related compound with two hydrogen atoms bonded to a carbon atom.
Carbyne ©: A highly reactive carbon species with three unpaired electrons.
Uniqueness
This compound is unique due to its complex structure, which combines the reactivity of the methylidyne radical with the stability provided by the phenylethyl group.
Propiedades
Fórmula molecular |
C9H10N+ |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
methylidyne-[(1S)-1-phenylethyl]azanium |
InChI |
InChI=1S/C9H10N/c1-8(10-2)9-6-4-3-5-7-9/h2-8H,1H3/q+1/t8-/m0/s1 |
Clave InChI |
SMHCCBOPVLKLFH-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)[N+]#C |
SMILES canónico |
CC(C1=CC=CC=C1)[N+]#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


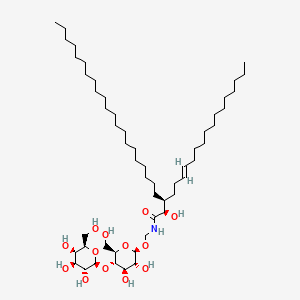

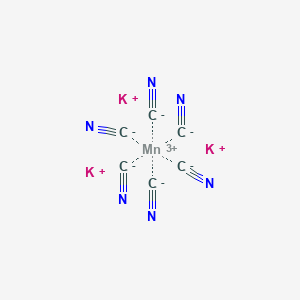
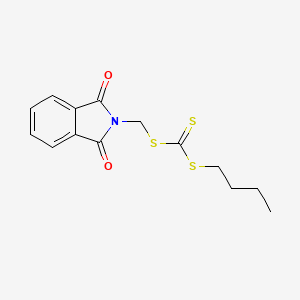
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
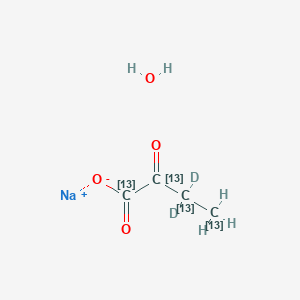
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
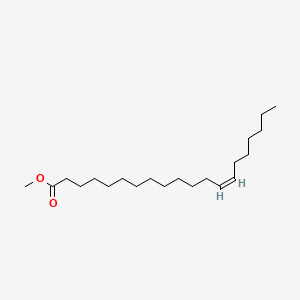
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)

